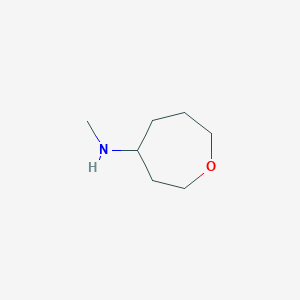
N-methyloxepan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyloxepan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom of an oxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyloxepan-4-amine can be synthesized through several methods. One common approach involves the N-methylation of secondary amines. This can be achieved using mechanochemical conditions, such as ball milling, which provides a solvent-free and efficient method for the synthesis of tertiary N-methylated amine derivatives . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which allows for the environmentally benign N-methylation of amines .
Industrial Production Methods
In industrial settings, this compound can be produced using catalytic hydrogenative alkylation with formaldehyde at high pressure . This method is commonly used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyloxepan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-methyloxepan-4-one, while reduction can produce this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-methyloxepan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyloxepan-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-methyloxepan-4-amine can be compared with other similar compounds, such as:
N-methylpiperidine: Both compounds contain a nitrogen atom with a methyl group, but N-methylpiperidine has a six-membered ring, while this compound has a seven-membered ring.
N-methylmorpholine: This compound also contains a nitrogen atom with a methyl group, but it has an oxygen atom in a six-membered ring.
N-methylazepane: Similar to this compound, this compound has a seven-membered ring with a nitrogen atom, but it lacks the oxygen atom present in this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-methyloxepan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
LOWKKBAYKLZQDI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















